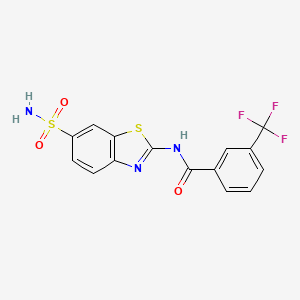
2,6-Pipérazinedione, 4-phényl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylpiperazine-2,6-dione is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Applications De Recherche Scientifique
4-Phenylpiperazine-2,6-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it is used in the study of enzyme inhibitors and receptor antagonists. In medicine, it is used in the development of drugs for the treatment of various diseases, including cancer and neurological disorders. In industry, it is used in the production of polymers and other advanced materials.
Méthodes De Préparation
The synthesis of 4-Phenylpiperazine-2,6-dione involves several methods. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis .
Analyse Des Réactions Chimiques
4-Phenylpiperazine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include diphenylvinylsulfonium triflate and PhSH . Major products formed from these reactions include protected piperazines and piperazinopyrrolidinones .
Mécanisme D'action
The mechanism of action of 4-Phenylpiperazine-2,6-dione involves its interaction with specific molecular targets and pathways. One of the reported mechanisms is thiol alkylation of a,b-unsaturated ketone moieties, which is available in the chemical structure or produced by deamination processes . This interaction can lead to the inhibition of mitochondrial respiration, inhibition of microtubular polymerization, or DNA topoisomerase enzyme inhibition .
Comparaison Avec Des Composés Similaires
4-Phenylpiperazine-2,6-dione can be compared with other similar compounds such as 1-phenyl-2,6-piperazinedione and 4,4’-(1-methyl-1,2-ethandiyl)-bis-(2,6-piperazinedione) . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of 4-Phenylpiperazine-2,6-dione lies in its specific phenyl substitution, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-phenylpiperazine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9-6-12(7-10(14)11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXYUYGNYVTHOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,7S)-N-(Cyanomethyl)-N-ethyl-2,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2368577.png)


![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)







![(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2368595.png)
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide](/img/structure/B2368598.png)
